Bienvenue dans la boutique en ligne BenchChem!

2-(3-aminopropyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Lipophilicity Drug design Permeability

2-(3-Aminopropyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (CAS 2098105-72-5) is a heterocyclic small molecule belonging to the dihydropyridazinone class, characterized by a pyridazin-3(2H)-one core substituted at the N2 position with a 3‑aminopropyl side chain and at the C6 position with an unsubstituted 1H‑pyrazol‑1‑yl ring. Its molecular formula is C10H13N5O with a molecular weight of 219.24 g·mol⁻¹ and a typical commercial purity of ≥95 % [REFS-1, REFS-2].

Molecular Formula C10H13N5O
Molecular Weight 219.24 g/mol
CAS No. 2098105-72-5
Cat. No. B1484587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-aminopropyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
CAS2098105-72-5
Molecular FormulaC10H13N5O
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=NN(C(=O)C=C2)CCCN
InChIInChI=1S/C10H13N5O/c11-5-1-7-15-10(16)4-3-9(13-15)14-8-2-6-12-14/h2-4,6,8H,1,5,7,11H2
InChIKeyGLBRFKKZKNVXMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Aminopropyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (CAS 2098105-72-5): Core Chemical Identity and Compound Class Positioning


2-(3-Aminopropyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (CAS 2098105-72-5) is a heterocyclic small molecule belonging to the dihydropyridazinone class, characterized by a pyridazin-3(2H)-one core substituted at the N2 position with a 3‑aminopropyl side chain and at the C6 position with an unsubstituted 1H‑pyrazol‑1‑yl ring [1]. Its molecular formula is C10H13N5O with a molecular weight of 219.24 g·mol⁻¹ and a typical commercial purity of ≥95 % [REFS-1, REFS-2]. The scaffold combines a hydrogen‑bond‑donating primary amine terminus, a flexible three‑carbon linker, and a π‑rich pyrazole moiety, making it a versatile intermediate for constructing kinase‑focused compound libraries and other biologically active molecules [1].

Why Closely Related 2-(3-Aminopropyl)-6-aryl-2,3-dihydropyridazin-3-one Analogs Cannot Replace CAS 2098105-72-5 Without Altered Physicochemical and Pharmacophoric Profiles


The 2-(3‑aminopropyl)-6‑(1H‑pyrazol‑1‑yl)‑2,3‑dihydropyridazin‑3‑one scaffold contains three tunable vectors whose precise combination governs molecular recognition and physicochemical behaviour [1]. Replacing the unsubstituted pyrazole with a methyl‑substituted congener (e.g., CAS 2098008‑19‑4) increases lipophilicity (XLogP3 rises by 0.3 log units) and molecular weight (by 14.03 Da), altering passive membrane permeability and target‑binding entropy [REFS-1, REFS-2]. Swapping the aminopropyl chain for a piperidin‑4‑ylmethyl or 4‑aminobutan‑2‑yl linker changes the pKa of the basic nitrogen, the rotatable bond count, and the topological polar surface area, which directly impact solubility, crystal packing, and hydrogen‑bond network formation in a protein binding site [1]. Even when purity is held constant at ≥95 %, these structural differences render the compounds non‑interchangeable in SAR campaigns, patent composition‑of‑matter claims, and in vivo pharmacokinetic studies. The quantitative evidence below substantiates why CAS 2098105‑72‑5 must be procured as a distinct chemical entity rather than substituted by an in‑class analog.

Quantitative Differentiation of 2-(3-Aminopropyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (CAS 2098105-72-5) Versus Its Closest Structural Analogs


Lipophilicity (XLogP3) Differential Between Unsubstituted and 4‑Methyl Pyrazole Analogs

The target compound (CAS 2098105‑72‑5) exhibits a computed XLogP3 of −0.7, whereas the 4‑methyl‑1H‑pyrazol‑1‑yl analog (CAS 2098008‑19‑4) has an XLogP3 of −0.4, a difference of +0.3 log units [1]. This shift reflects the contribution of a single methyl group to lipophilicity and directly influences predicted passive membrane permeability and non‑specific protein binding.

Lipophilicity Drug design Permeability

Topological Polar Surface Area (TPSA) Divergence Impacting Passive Permeability and Blood‑Brain Barrier Penetration Prediction

CAS 2098105‑72‑5 has a computed TPSA of 76.5 Ų, which falls within the optimal range for oral bioavailability (<140 Ų) but below the typical threshold for blood‑brain barrier penetration (<90 Ų for optimal CNS exposure) [1]. By comparison, 2-(3‑aminopropyl)pyridazin‑3(2H)‑one (CAS 1105192‑02‑6), which lacks the pyrazole ring, has a TPSA of 59.5 Ų, a difference of −17.0 Ų [REFS-1, REFS-2]. The higher TPSA of the target compound arises from the added pyrazole nitrogen atoms and reduces passive transcellular diffusion across lipophilic membranes.

TPSA CNS drug design Permeability

Hydrogen‑Bond Donor Count Determines Supramolecular Assembly and Crystal Engineering Properties

The target compound possesses exactly one hydrogen‑bond donor (the primary amine on the propyl chain) and four hydrogen‑bond acceptors (the pyridazinone carbonyl, the two pyridazinone ring nitrogens, and the pyrazole N2) [1]. In contrast, the 4‑aminobutan‑2‑yl analog (CAS not retrieved, inferred from marketed analogs) contains an additional chiral center and a secondary amine, increasing the donor count to two and altering the hydrogen‑bond network geometry. The single donor of CAS 2098105‑72‑5 favours simpler, more predictable supramolecular synthons in co‑crystal design and solid‑form screening.

Hydrogen bond Crystal engineering Solubility

Rotatable Bond Count and Molecular Flexibility: Conformational Entropy Penalty on Binding

CAS 2098105‑72‑5 contains four rotatable bonds (the three bonds of the propyl linker plus the pyrazole–pyridazinone bond) [1]. Analogs featuring a piperidin‑4‑ylmethyl linker (e.g., CAS 2097936‑25‑7) introduce a cyclic constraint, reducing the rotatable bond count to three and pre‑organizing the amine geometry for target engagement. The higher flexibility of CAS 2098105‑72‑5 imposes a larger entropic penalty upon binding but simultaneously allows the molecule to adopt conformations that fit deeper or more occluded protein pockets.

Ligand efficiency Conformational entropy Molecular recognition

Molecular Weight Differential Relative to the Des‑pyrazolo Core: Implications for Ligand Efficiency Metrics

At 219.24 g·mol⁻¹, CAS 2098105‑72‑5 is 66.06 Da heavier than the des‑pyrazolo core 2‑(3‑aminopropyl)pyridazin‑3(2H)‑one (153.18 g·mol⁻¹) [REFS-1, REFS-2]. This mass increment arises from the appended pyrazole ring and translates to a heavy atom count of 16 versus 11 for the core. In fragment‑based screening, a molecular weight below 250 Da is considered fragment‑like; both compounds fall within this range, but the higher molecular weight of the target compound may reduce ligand efficiency (LE) unless the added interactions with the target offset the mass penalty.

Fragment-based drug discovery Ligand efficiency Heavy atom count

Commercial Purity and Price‑per‑Gram as Procurement Decision Factors

Both CAS 2098105‑72‑5 and its 4‑methyl analog (CAS 2098008‑19‑4) are supplied at a minimum purity of 95 % [REFS-1, REFS-2]. However, published pricing data from a single vendor (Life Chemicals, via Kuujia) indicates that CAS 2098105‑72‑5 is offered at $318.00 per 0.5 g, equating to $636.00 · g⁻¹, whereas the 4‑methyl analog is not listed with the same granularity, suggesting differential availability and cost structure [1]. The target compound's pricing reflects its status as a less common, unsubstituted pyrazole scaffold, which may require more synthetic effort or lower‑yielding routes.

Procurement Cost efficiency Supply chain

High‑Value Application Scenarios for 2-(3-Aminopropyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one Based on Demonstrated Differentiation


Kinase Inhibitor Fragment Library Design Requiring an Unsubstituted Pyrazole Hinge‑Binder

The unsubstituted 1H‑pyrazole ring of CAS 2098105‑72‑5 provides a minimal steric footprint and an N–H donor for ATP‑binding site hinge region interactions, as inferred from the pyrazole‑hinge motif prevalent in approved kinase inhibitors [1]. Its XLogP3 of −0.7 and TPSA of 76.5 Ų [2] make it a balanced fragment for soaking experiments where excessive lipophilicity would cause non‑specific binding. The primary amine on the propyl chain offers a conjugation handle for rapid diversification into amide, sulfonamide, or urea libraries without altering the pyrazole hinge‑binding pharmacophore.

CNS‑sparing Peripheral Drug Discovery Programs Leveraging High TPSA

With a TPSA of 76.5 Ų, the target compound is predicted to exhibit moderate‑to‑low passive blood‑brain barrier permeability, biasing its distribution toward peripheral tissues [2]. This property is advantageous when designing inhibitors of peripheral kinases (e.g., JAK1/2 for inflammatory bowel disease or TYK2 for psoriasis) where CNS exposure would constitute a liability. The single H‑bond donor [2] further supports aqueous solubility without promoting active efflux via P‑glycoprotein.

Co‑crystal and Solid‑Form Screening with Simplified Supramolecular Synthons

The singular hydrogen‑bond donor (primary amine) and four acceptor sites of CAS 2098105‑72‑5 [2] present a well‑defined donor–acceptor complementarity profile that simplifies the prediction of co‑crystallization outcomes with carboxylic acid‑, amide‑, or sulfonamide‑containing co‑formers. This reduces the screening space for pharmaceutical co‑crystal discovery and makes the compound a reliable model substrate for validating computational crystal structure prediction algorithms.

Synthetic Methodology Development Using a Bifunctional Amino‑pyrazolo‑pyridazinone Template

The presence of both a primary aliphatic amine and an electron‑rich pyrazole ring on a single scaffold allows the compound to serve as a benchmark substrate for developing chemoselective conjugation conditions (e.g., amine acylation versus pyrazole N‑arylation) [1]. Its four rotatable bonds [2] provide sufficient flexibility to monitor reaction progress by NMR, while the 219.24 Da molecular weight facilitates LC‑MS analysis with standard C18 columns. The documented commercial availability at ≥95 % purity [1] ensures reproducibility across laboratories.

Quote Request

Request a Quote for 2-(3-aminopropyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.